molecular formula C20H22N4O3S B2436830 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1396868-63-5

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2436830
CAS RN: 1396868-63-5
M. Wt: 398.48
InChI Key: SUDJOKIRDSXAQN-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 Inhibition for Pain and Inflammation Management

Sulfonamide derivatives, like the ones studied by Hashimoto et al. (2002), have been synthesized and evaluated for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This is significant for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain due to the role of COX-2 in inflammation and pain pathways. The introduction of specific functional groups has been shown to enhance selectivity for COX-2 over COX-1, indicating the potential for creating more targeted and side-effect-free medications (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).

Antitubercular Activity

Compounds structurally similar to the queried chemical have been explored for their potential as antitubercular agents. For instance, Purushotham and Poojary (2018) synthesized a sulfonamide derivative and investigated its inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis. This research highlights the potential of sulfonamide derivatives in combating tuberculosis, a major global health concern (Nikil Purushotham, B. Poojary, 2018).

Novel Synthesis Methods for Pharmaceutical Intermediates

Sulfonamide compounds also play a crucial role in the development of novel synthesis methods for pharmaceutical intermediates, as demonstrated by Anbarasan, Neumann, and Beller (2011). Their work on electrophilic cyanation using N-cyano-N-phenyl-p-methylbenzenesulfonamide to produce benzonitriles showcases the versatility of sulfonamides in synthesizing key intermediates for pharmaceutical applications (P. Anbarasan, H. Neumann, M. Beller, 2011).

Anticancer and Enzyme Inhibition

Sulfonamide derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis and inhibit specific enzymes critical to cancer cell survival. Gul et al. (2018) synthesized new dibenzenesulfonamides with carbonic anhydrase inhibitory effects on various isoenzymes, highlighting their potential in developing anticancer therapies (H. Gul, C. Yamali, Merve Bulbuller, et al., 2018).

properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-7-11-18(12-8-15)28(26,27)21-13-14-23-20(25)24(17-5-3-2-4-6-17)19(22-23)16-9-10-16/h2-8,11-12,16,21H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDJOKIRDSXAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methylbenzenesulfonamide

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